N-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a phenoxy group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with phthalic anhydride to form an intermediate isoindole compound. This intermediate is then reacted with phenol in the presence of a dehydrating agent to introduce the phenoxy group, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The isoindole moiety can be reduced to form dihydro derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The isoindole moiety can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-2-NITRO-PHENYL)-ACETAMIDE
- 4-(1,3-DIOXO-5-PHENOXY-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOIC ACID
Uniqueness
N-[4-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a phenoxy group and an isoindole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-(1,3-dioxo-5-phenoxyisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H16N2O4/c1-14(25)23-15-7-9-16(10-8-15)24-21(26)19-12-11-18(13-20(19)22(24)27)28-17-5-3-2-4-6-17/h2-13H,1H3,(H,23,25) |
InChI Key |
IIDWVZJHKJDNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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